2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine

regioisomer structural identity diamine monomer

Researchers seeking fluorinated diamine monomers with precise regiochemistry often face supply inconsistency. 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine (CAS 24219-88-3) addresses this need with its defined 2,5-substitution pattern, critical for reproducible polymer synthesis. Key highlights: (1) Unique mono-CF₃ diphenyl ether architecture for tailored polyimide solubility and thermal properties. (2) Two chemically distinct amino groups enable sequential functionalization for complex molecule construction. (3) High lipophilicity (cLogP ~4.82) offers advantages in membrane permeability for bioactive molecule design. Ensure monomer identity via NMR before polymerization.

Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
CAS No. 24219-88-3
Cat. No. B3369650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine
CAS24219-88-3
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C13H11F3N2O/c14-13(15,16)8-1-6-12(11(18)7-8)19-10-4-2-9(17)3-5-10/h1-7H,17-18H2
InChIKeyXPNJTAPPWAJHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine: Chemical Identity & Properties


2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine (CAS 24219-88-3) is an aromatic diamine compound with the molecular formula C13H11F3N2O and a molecular weight of approximately 268.24 g/mol . It features a central diphenyl ether linkage, with an amino group para-substituted on one terminal phenyl ring and a trifluoromethyl group meta-substituted relative to the ether linkage on the other phenyl ring [1]. Computed physical properties include a density of 1.354 g/cm³, a boiling point of 359.8°C at 760 mmHg, a flash point of 171.4°C, and a calculated LogP of 4.82 [2]. The compound contains two hydrogen bond donor sites and six hydrogen bond acceptor sites [3].

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine: Why Generic Substitution Fails


While several regioisomeric and structurally related diamine compounds share the same molecular formula (C13H11F3N2O) and similar molecular weight, their substitution patterns differ critically. Specifically, 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine (CAS 24219-88-3) features a unique 2,5-substitution pattern on the trifluoromethyl-bearing phenyl ring, distinguishing it from the isomeric 4-(4-aminophenoxy)-3-(trifluoromethyl)benzenamine (CAS 270923-67-6), which bears the trifluoromethyl group at the 3-position [1]. This positional isomerism can significantly impact electronic distribution, steric accessibility, and subsequent reactivity in polymer synthesis or medicinal chemistry derivatization. Furthermore, more complex diamines such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (CAS 94525-05-0) possess two trifluoromethylated aromatic rings, altering properties like thermal stability and solubility . Due to the lack of publicly available head-to-head comparative performance data, substitution based solely on nominal structural similarity carries inherent risk. The precise regiochemistry of CAS 24219-88-3 is critical for applications requiring specific monomer geometry or electronic properties.

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine: Differentiation Evidence


Regioisomeric Purity vs. 3-Trifluoromethyl Isomer

The target compound, 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine (CAS 24219-88-3), is a specific regioisomer with the trifluoromethyl group positioned at the 5-position relative to the ether linkage on the central phenyl ring. A known regioisomer, 4-(4-aminophenoxy)-3-(trifluoromethyl)benzenamine (CAS 270923-67-6), features the trifluoromethyl group at the 3-position . The difference in substitution pattern alters the electronic and steric environment around the diamine functionality, which can influence reaction kinetics and polymer properties.

regioisomer structural identity diamine monomer

Mono- vs. Bis-CF3 Diamine: Polymer Property Effects

Unlike more highly fluorinated diamines such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (CAS 94525-05-0) , which contains two trifluoromethyl groups per monomer unit, 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine possesses only one -CF3 group. Class-level inference from polyimide literature indicates that increasing fluorine content generally leads to improved optical transparency, lower dielectric constant, and enhanced solubility in organic solvents, but can also reduce glass transition temperature (Tg) and mechanical strength compared to non-fluorinated or less-fluorinated analogs [1]. While direct comparative data for the target compound is not available, this class-level trend suggests the single -CF3 group in CAS 24219-88-3 may offer a balance between processability (solubility) and thermal/mechanical performance.

polyimide diamine monomer fluorinated polymer

Physicochemical Properties vs. Non-Fluorinated Analog

Computed physicochemical properties for 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine (CAS 24219-88-3) include a density of 1.354 g/cm³, a boiling point of 359.8°C at 760 mmHg, a polar surface area (PSA) of 61.27 Ų, and a calculated LogP of 4.82 [1]. Compared to the non-fluorinated analog 4,4'-diaminodiphenyl ether (4,4'-ODA, CAS 101-80-4), which has a reported density of ~1.3 g/cm³ and LogP of ~1.4 [2], the target compound exhibits significantly higher lipophilicity (ΔLogP ≈ +3.4) due to the trifluoromethyl group. This difference is class-consistent with the known effect of -CF3 substitution on increasing hydrophobicity and can influence solubility, permeability, and material properties.

physicochemical properties lipophilicity density

2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine: Recommended Applications


Fluorinated Polyimide and Polyamide Synthesis

The compound serves as a diamine monomer for synthesizing fluorinated polyimides and polyamides. Its specific 2,5-substitution pattern with a single -CF3 group per repeat unit (as evidenced by the regioisomeric comparison in Section 3, Evidence Item 1) makes it suitable for producing polymers where precise monomer geometry is critical for achieving desired chain packing and thermal properties . Users should verify monomer purity and regioisomeric identity (e.g., by NMR) before polymerization to ensure reproducibility.

Polymers with Balanced Fluorine Content

Based on class-level inference regarding fluorine content and polymer properties (Section 3, Evidence Item 2), this mono-CF3 diamine is a candidate for applications requiring a balance between enhanced solubility/organosolubility (from fluorine) and maintained thermal/mechanical performance. It may be particularly suitable for optical or electronic materials where dielectric constant reduction is desired without excessive loss of glass transition temperature [1].

Medicinal Chemistry Building Block

The computed LogP of 4.82 indicates significantly enhanced lipophilicity compared to non-fluorinated diphenyl ether diamines (Section 3, Evidence Item 3) [2]. This property makes the compound a useful scaffold for designing bioactive molecules where increased membrane permeability or altered pharmacokinetic properties are desired. While specific biological activity data for the parent compound is lacking, its derivatives have been explored in Trk-inhibiting compounds and other pharmaceutical patent applications [3].

Asymmetric Diamine Functionality in Organic Synthesis

The compound contains two chemically distinct amino groups (one ortho to the ether linkage on the trifluoromethylated ring, one para on the unsubstituted ring), providing opportunities for sequential or selective functionalization. This asymmetry, coupled with the specific regioisomeric identity (Section 3, Evidence Item 1) , makes it a valuable intermediate for constructing complex organic architectures, including sulfonamide derivatives (e.g., CAS 194664-65-8) .

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